2-Cyclopropyl-6-methylpyrimidin-4-ol
Description
2-Cyclopropyl-6-methylpyrimidin-4-ol is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of a cyclopropyl group at position 2, a methyl group at position 6, and a hydroxyl group at position 4 on the pyrimidine ring. Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Properties
IUPAC Name |
2-cyclopropyl-4-methyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-5-4-7(11)10-8(9-5)6-2-3-6/h4,6H,2-3H2,1H3,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOOLAZSWCDZAFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80538518 | |
| Record name | 2-Cyclopropyl-6-methylpyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80538518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7043-10-9 | |
| Record name | 2-Cyclopropyl-6-methylpyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80538518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 2-Cyclopropyl-6-methylpyrimidin-4-ol can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of cyclopropylamine with 2,4-dichloro-6-methylpyrimidine in the presence of a base can yield the desired compound. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-Cyclopropyl-6-methylpyrimidin-4-ol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group at position 4 can be oxidized to form a ketone derivative.
Reduction: The compound can undergo reduction reactions to modify the pyrimidine ring.
Scientific Research Applications
2-Cyclopropyl-6-methylpyrimidin-4-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex pyrimidine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Pyrimidine derivatives are explored for their potential use in drug development, particularly as antiviral and anticancer agents.
Industry: The compound can be used in the development of agrochemicals and other industrial applications
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-6-methylpyrimidin-4-ol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in biological pathways. The exact molecular targets and pathways can vary depending on the specific biological activity being studied. For example, pyrimidine derivatives are known to inhibit enzymes like cyclooxygenase (COX) in anti-inflammatory applications .
Comparison with Similar Compounds
2-Cyclopropyl-6-methylpyrimidin-4-ol can be compared with other similar compounds such as:
2-Cyclopropyl-6-methylpyrimidine-4-carboxylic acid: This compound has a carboxylic acid group instead of a hydroxyl group at position 4.
2-Isopropyl-6-methylpyrimidin-4-ol: This compound has an isopropyl group instead of a cyclopropyl group at position 2. The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity
Biological Activity
2-Cyclopropyl-6-methylpyrimidin-4-ol is a pyrimidine derivative that has garnered attention for its potential biological activities, including antimicrobial and anti-inflammatory properties. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The chemical structure of this compound features a cyclopropyl group and a hydroxyl group at the 4-position of the pyrimidine ring. This unique arrangement contributes to its distinct chemical properties and potential biological activities.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various biological pathways. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes such as cyclooxygenase (COX), which are involved in the production of pro-inflammatory mediators like prostaglandins. This inhibition can lead to reduced inflammation and pain.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially through mechanisms that disrupt microbial cell function.
Biological Activity Profiles
Research indicates that the compound has diverse biological activity profiles. A study utilizing computer-aided estimation methods highlighted various predicted activities based on structural similarities with other compounds. The following table summarizes some of the predicted biological activities:
| Activity Type | Probability (Pa) | Notes |
|---|---|---|
| Teratogenic | 0.534 | Potential developmental risks |
| Carcinogenic | 0.571 | Possible cancer-related effects |
| Embryotoxic | 0.495 | Risks during embryonic development |
| Sedative | 0.390 | Potential calming effects |
These predictions emphasize the need for further experimental validation to confirm these activities and assess safety profiles .
Case Study 1: Anti-inflammatory Effects
A study investigated the anti-inflammatory effects of this compound in vitro. The compound was tested on human cell lines stimulated with inflammatory agents. Results showed a significant reduction in the production of inflammatory cytokines, indicating its potential as an anti-inflammatory agent.
Case Study 2: Antimicrobial Properties
In another study, the antimicrobial activity of this compound was assessed against various bacterial strains. The compound demonstrated notable inhibitory effects, particularly against Gram-positive bacteria, suggesting its potential application in treating bacterial infections.
Research Applications
The compound is being explored for various scientific applications:
- Medicinal Chemistry : Investigated for its potential use in drug development, particularly in creating antiviral and anticancer agents.
- Agrochemicals : Utilized in developing new agrochemical products due to its biological activity profiles.
- Material Science : Its unique structural features make it a candidate for synthesizing novel materials with specific properties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
